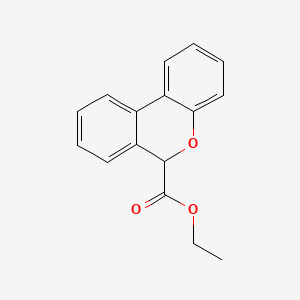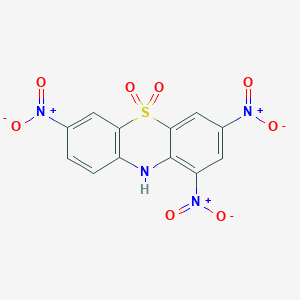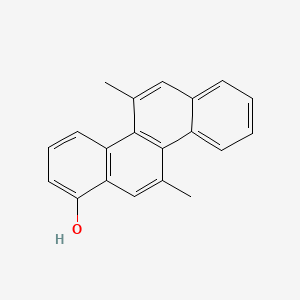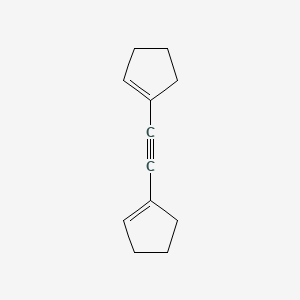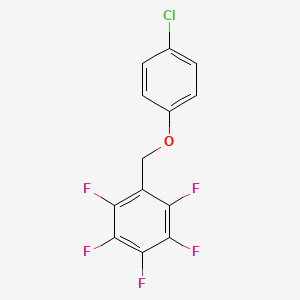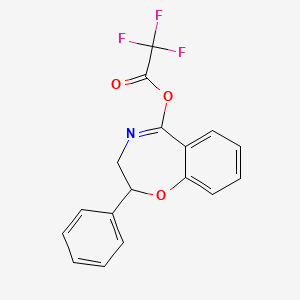stannane CAS No. 82593-96-2](/img/structure/B14417762.png)
[Bis(4-methoxyphenyl)methyl](bromo)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-methoxyphenyl)methylstannane is an organotin compound characterized by the presence of a tin atom bonded to a bromine atom and a bis(4-methoxyphenyl)methyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methoxyphenyl)methylstannane typically involves the reaction of bis(4-methoxyphenyl)methanol with a tin halide, such as tin(IV) bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Bis(4-methoxyphenyl)methanol+SnBr4→Bis(4-methoxyphenyl)methylstannane+HBr
Industrial Production Methods
Industrial production of Bis(4-methoxyphenyl)methylstannane may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-methoxyphenyl)methylstannane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as alkyl or aryl groups.
Oxidation and Reduction: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom.
Coupling Reactions: It can participate in coupling reactions, such as the Stille coupling, where it acts as a tin reagent.
Common Reagents and Conditions
Nucleophiles: Alkyl or aryl halides, Grignard reagents.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Bis(4-methoxyphenyl)methylstannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Bis(4-methoxyphenyl)methylstannane involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, facilitating reactions such as coupling and substitution. The pathways involved often include the formation of intermediates where the tin atom plays a crucial role in stabilizing reactive species.
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-methoxyphenyl)methylstannane: Similar structure but with a chlorine atom instead of bromine.
Bis(4-methoxyphenyl)methylstannane: Similar structure but with an iodine atom instead of bromine.
Bis(4-methoxyphenyl)methylstannane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Bis(4-methoxyphenyl)methylstannane is unique due to the specific reactivity imparted by the bromine atom. Bromine is more reactive than chlorine but less reactive than iodine, providing a balance that can be advantageous in certain synthetic applications. The presence of the bis(4-methoxyphenyl)methyl group also imparts specific steric and electronic properties that influence its reactivity and applications.
Propiedades
Número CAS |
82593-96-2 |
|---|---|
Fórmula molecular |
C15H15BrO2Sn |
Peso molecular |
425.89 g/mol |
Nombre IUPAC |
bis(4-methoxyphenyl)methyl-bromotin |
InChI |
InChI=1S/C15H15O2.BrH.Sn/c1-16-14-7-3-12(4-8-14)11-13-5-9-15(17-2)10-6-13;;/h3-11H,1-2H3;1H;/q;;+1/p-1 |
Clave InChI |
BRCDQNXFPNLOIP-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)[Sn]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


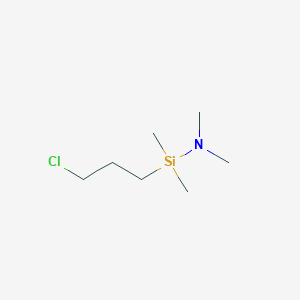
![3,7-Dichloro-5H-dibenz[b,f]azepine](/img/structure/B14417683.png)

![ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate](/img/structure/B14417694.png)
